2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(Naphthalen-2-yloxy)-1-piperazin-1-yl-ethanone trifluoroacetate is a chemical that appears to be related to a class of compounds that involve a naphthalene moiety linked to a piperazine structure. These compounds have been studied for various applications, including their use as derivatization reagents in liquid chromatography and their potential biological activity, such as central serotonin receptor activation .

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, a sulfonate reagent with a similar naphthoxy and piperazine structure was synthesized for analytical derivatization in liquid chromatography . Another study reported the synthesis of alkylaminophenol compounds through the Petasis reaction, which could be related to the synthesis pathway of the compound . Additionally, the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol was achieved using nano magnetite as a catalyst under ultrasound irradiation, suggesting that similar methods could potentially be applied to the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, the structural analysis of a similar alkylaminophenol compound was carried out using FT-IR, NMR, and UV-Vis spectroscopy . Theoretical studies, including DFT and HF methods, supported the experimental analysis, providing insights into the electronic and structural properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in different contexts. The derivatization reagent mentioned earlier was applied to the derivatization of caproic acid, demonstrating its utility in high-performance liquid chromatography with fluorometric detection . The compound 1-(1-Naphthyl)piperazine showed central serotonin receptor activation, indicating that compounds with a naphthyl-piperazine structure can have significant biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. The high antioxidant value of an alkylaminophenol compound suggests potential biological activity, which could be relevant for the compound . The use of nano magnetite as a catalyst for the synthesis of related compounds under ultrasound irradiation highlights the potential for efficient and robust chemical reactions involving these types of structures .

科学的研究の応用

Naphthalene Derivatives

Naphthalene derivatives exhibit a wide range of biological and chemical properties. For instance, naphthalene is a simple polycyclic aromatic hydrocarbon with significant environmental and biological implications. Studies on naphthalene derivatives have highlighted their potential in biodegradation processes and environmental remediation. Naphthalene's susceptibility to microbial degradation, particularly by strains of Pseudomonas putida, has been extensively researched, suggesting its role in bioremediation strategies to address pollution by polycyclic aromatic hydrocarbons (PAHs) (Song et al., 2018). Additionally, naphthalene and its derivatives have been studied for their genotoxic potential, with findings indicating varied effects across different biological models, emphasizing the importance of understanding their environmental and health impacts (Fowler et al., 2018).

Piperazine Derivatives

Piperazine derivatives are recognized for their diverse therapeutic applications. This chemical structure is integral to many pharmacologically active compounds, showing efficacy in various domains, including antipsychotic, antidepressant, anticancer, and antiviral treatments. The flexibility of the piperazine ring allows for the development of a wide range of medicinal agents, highlighting its importance in drug design and development. Research has also focused on piperazine derivatives as potential treatments for tuberculosis, showcasing their role in targeting specific bacterial enzymes critical for pathogen survival (Makarov & Mikušová, 2020). The broad spectrum of activities associated with piperazine derivatives underlines their significance in medicinal chemistry and pharmaceutical research.

作用機序

Target of Action

Compounds derived from naphthols, which are structurally similar to this compound, have been studied for their interaction withcytochrome P450 lanosterol 14α-demethylase of C. albicans . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the studies of similar compounds, it can be inferred that it might interact with its target enzyme, leading to the inhibition of the enzyme’s function . This could result in the disruption of ergosterol synthesis, thereby affecting the integrity and function of the fungal cell membrane .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway in fungi, given its potential interaction with cytochrome P450 lanosterol 14α-demethylase . By inhibiting this enzyme, the compound could prevent the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane. This could disrupt the membrane’s function and structure, potentially leading to cell death .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the disruption of the fungal cell membrane due to ergosterol deficiency . This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-(Naphthalen-2-yloxy)-1-piperazin-1-YL-ethanone trifluoroacetate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with enzymes such as cytochrome P450 lanosterol 14α-demethylase, which is involved in the biosynthesis of sterols . The interaction with this enzyme suggests that this compound may influence sterol metabolism and related biochemical pathways. Additionally, the compound’s interaction with various proteins and biomolecules can lead to alterations in their structural conformation and functional activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, this compound has been reported to alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions . For example, its interaction with cytochrome P450 lanosterol 14α-demethylase results in the inhibition of sterol biosynthesis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and metabolic balance.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects on metabolic processes and enzyme activities. At higher doses, it can induce toxic or adverse effects, such as liver dysfunction and immunomodulation . Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sterol biosynthesis and degradation. The compound interacts with enzymes such as cytochrome P450 lanosterol 14α-demethylase, influencing the flux of metabolites through these pathways . Additionally, the compound’s effects on metabolic flux and metabolite levels can have downstream impacts on cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects . The compound’s distribution within different cellular compartments can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures such as the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with biomolecules and its overall functional outcomes.

特性

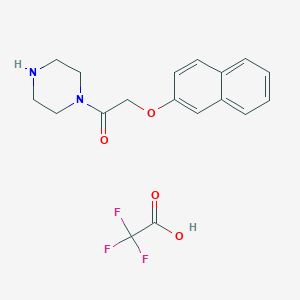

IUPAC Name |

2-naphthalen-2-yloxy-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.C2HF3O2/c19-16(18-9-7-17-8-10-18)12-20-15-6-5-13-3-1-2-4-14(13)11-15;3-2(4,5)1(6)7/h1-6,11,17H,7-10,12H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYVVQVDSBFQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。